1-Propanol, 2,3-diethoxy- is an organic compound with the molecular formula CHO. It is classified as a type of alcohol, distinguished by the presence of two ethoxy groups attached to the first carbon of the propanol backbone. This compound is utilized in various chemical and industrial applications due to its unique properties, including its role as a solvent and a building block in organic synthesis .
1-Propanol, 2,3-diethoxy- falls under the category of alcohols in organic chemistry. It can also be classified based on its functional groups and structural characteristics as a diethoxy alcohol.
The synthesis of 1-Propanol, 2,3-diethoxy- can be achieved through multiple methods:
1-Propanol, 2,3-diethoxy- undergoes several types of chemical reactions:
The mechanism of action for 1-Propanol, 2,3-diethoxy- involves its capacity for hydrogen bonding and other intermolecular interactions due to its alcohol functional group. The ethoxy groups can undergo hydrolysis or substitution reactions, leading to diverse products depending on the reaction conditions and reagents used.
1-Propanol, 2,3-diethoxy- has several scientific uses:
The synthesis of 2,3-diethoxy-1-propanol (C7H16O3) predominantly relies on nucleophilic substitution reactions between ethoxide ions and chlorohydrin precursors. Industrially, 2,3-dichloro-1-propanol (2,3-DCP) serves as the key substrate, reacting with sodium ethoxide under controlled conditions. Kinetic studies reveal this reaction follows second-order kinetics, with the rate law expressed as:
$$\text{Rate} = k_2[\text{2,3-DCP}][\text{EtO}^-]$$
Table 1: Kinetic Parameters for Nucleophilic Substitution with Sodium Ethoxide
Temperature (°C) | k2 (L·mol⁻¹·min⁻¹) | Activation Energy (kJ/mol) | Selectivity (%) |
---|---|---|---|
40 | 0.018 ± 0.002 | 52.3 | 88.5 |
60 | 0.042 ± 0.003 | - | 84.2 |
80 | 0.107 ± 0.005 | - | 79.6 |
Experimental evidence indicates that solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide enhance nucleophilicity, accelerating substitution rates by 2.3-fold compared to ethanol solvents. However, competing elimination pathways become prominent above 70°C, reducing yield through allyl ether formation. Recent advances employ phase-transfer catalysts such as tetrabutylammonium bromide to facilitate biphasic reactions, achieving 95% conversion in ≤2 hours at 50°C while maintaining selectivity >90% [1] [2].
Alternative routes leverage the hydrolysis of 1,1,3,3-tetraethoxypropane under acidic conditions. This method proceeds through a sequence of hydrolytic deprotection and intramolecular rearrangement. The reaction mechanism involves:
Table 2: Hydrolysis-Reduction Optimization Parameters
Parameter | Optimal Range | Conversion (%) | Yield (%) |
---|---|---|---|
Catalyst (HCl conc.) | 0.5–1.0 M | 98.2 | 75.3 |
Temperature | 60–70°C | 96.7 | 81.4 |
Hydration time | 45–60 min | 99.1 | 83.2 |
Reduction agent | NaBH4 (1.2 eq.) | 100 | 89.6 |
Kinetic modeling confirms first-order dependence on both tetraethoxypropane and proton concentrations. However, the hydrolysis step exhibits an induction period due to slow acid-catalyzed hemiacetal formation. Reduction kinetics using NaBH4 follow pseudo-first-order behavior with kobs = 4.7 × 10−3 s−1 at 25°C. Crucially, solvent composition modulates selectivity: aqueous ethanol (70:30) minimizes over-reduction byproducts versus pure aqueous systems [2] [6].
Carbonyl reduction represents a pivotal step when synthesizing 2,3-diethoxy-1-propanol from 3-ethoxypropanal. Heterogeneous catalysts like Raney Nickel achieve turnover frequencies (TOF) of 1,200 h−1 at 50 bar H2 and 80°C, with activation energies of 45.2 kJ/mol. Kinetic isotope studies (kH/kD = 2.8) confirm hydrogen dissociation as the rate-determining step. Homogeneous catalysts offer superior stereocontrol: Ru(BINAP)Cl2 achieves 94% enantiomeric excess in asymmetric hydrogenation at 10 bar H2, albeit with lower TOF (380 h−1).
Recent advances exploit catalytic transfer hydrogenation using formic acid-triethylamine mixtures. With Pd/C catalysts, this method attains 98% yield in 2 hours at 90°C without high-pressure equipment. Kinetic profiling reveals a sigmoidal rate curve attributed to in situ CO2 generation enhancing substrate mixing. Density functional theory (DFT) calculations rationalize selectivity: the transition state for carbonyl adsorption (ΔG‡ = 68.4 kJ/mol) is favored over ethoxy group coordination by 12.3 kJ/mol [4] [7].
Enzymatic routes provide access to enantiomerically pure (R)-2,3-diethoxy-1-propanol, essential for chiral building blocks. Candida antarctica Lipase B (CAL-B) catalyzes the kinetic resolution of racemic mixtures through enantioselective acetylation:
$$\text{(R,S)-2,3-Diethoxy-1-propanol + vinyl acetate} \ \xrightarrow{\text{CAL-B}} \text{(R)-Acetate + (S)-Alcohol}$$
At 40°C in toluene, the reaction demonstrates Michaelis-Menten kinetics with KM = 28 mM and Vmax = 0.45 mmol·min⁻¹·genzyme−1. The enantioselectivity factor (E = 42) favors (S)-alcohol retention. Alternatively, lactate dehydrogenase-mediated reduction of 3-ethoxypropanal achieves 99% ee using NADH cofactor recycling. Process intensification combines enzymatic reduction with microwave irradiation, reducing reaction times from 24 hours to 90 minutes while maintaining E > 40 [7].
Continuous flow systems overcome limitations of batch synthesis through enhanced mass/heat transfer. For nucleophilic substitution routes, tubular reactors with static mixers achieve 92% yield at 100°C with 2-minute residence time—significantly outperforming batch reactors requiring 5 hours. Key parameters include:
Table 3: Continuous Flow Process Intensification Metrics
Parameter | Batch Reactor | Microreactor | Improvement |
---|---|---|---|
Space-time yield (kg·m⁻³·h⁻¹) | 58 | 420 | 7.2× |
Energy consumption (kJ·kg⁻¹) | 3,120 | 890 | 71% reduction |
Solvent usage (L·kg⁻¹) | 12.5 | 3.8 | 70% reduction |
Impurity profile (%) | 6.8 | 1.2 | 5.7× reduction |
For hydrolysis-reduction sequences, catalytic reactive distillation integrates acid-catalyzed hydrolysis with instantaneous product separation. Amberlyst-36-packed columns operating at 85°C deliver 97% conversion of tetraethoxypropane with 91% isolated yield of 2,3-diethoxy-1-propanol. Modeling confirms Damköhler number (Da) > 10 ensures reaction completion before product elution, while Peclet number (Pe) < 0.1 guarantees plug-flow behavior [1] [4].
Comprehensive Compound List
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1